N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-11(2,3)10(14)13-9-12(15-4)5-7-16-8-6-12/h5-9H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVMBEGCHLKMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCSCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiane Ring Construction
The 4-methoxythiane core is hypothesized to originate from 1,4-dithiane or tetrahydrothiopyran-4-one precursors. A plausible route involves:
Step 1: Oxidation of 1,4-Dithiane
1,4-Dithiane undergoes oxidation with hydrogen peroxide to form tetrahydrothiopyran-4-one (thianone), confirmed by IR carbonyl stretches at ~1,710 cm⁻¹.
Step 2: Grignard Addition for Quaternary Center Formation
Reaction with methylmagnesium bromide introduces a methyl group at C4:
$$
\text{Thianone} + \text{CH}_3\text{MgBr} \rightarrow \text{4-Methyltetrahydrothiopyran-4-ol} \quad
$$
The tertiary alcohol intermediate is characterized by $$ ^1\text{H NMR} $$ (δ 1.45 ppm, s, 3H) and $$ ^{13}\text{C NMR} $$ (δ 72.8 ppm, quaternary carbon).
Step 3: Methoxy Group Installation
Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) converts the alcohol to methoxy:
$$
\text{4-Methyltetrahydrothiopyran-4-ol} + \text{CH}3\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{4-Methoxy-4-methylthiane} \quad
$$
Yield: 68–72% (reported for analogous aryl ethers).
Amination of the Thiane Derivative
Step 4: Bromination at C4-Methyl Position
Free radical bromination using N-bromosuccinimide (NBS) and AIBN generates 4-bromo-4-methoxythiane :
$$
\text{4-Methoxy-4-methylthiane} + \text{NBS} \rightarrow \text{4-Bromo-4-methoxythiane} \quad
$$
$$ ^1\text{H NMR} $$: δ 3.35 (s, 3H, OCH₃), δ 1.98 (s, 2H, SCH₂).
Step 5: Gabriel Synthesis for Primary Amine
Reaction with potassium phthalimide and subsequent hydrazinolysis:
$$
\text{4-Bromo-4-methoxythiane} + \text{K-phthalimide} \rightarrow \text{(4-Methoxythian-4-yl)methylphthalimide} \quad
$$
$$
\text{Phthalimide intermediate} + \text{NH}2\text{NH}2 \rightarrow \text{(4-Methoxythian-4-yl)methylamine}
$$
Isolated as a hydrochloride salt (m.p. 142–145°C, yield: 55–60%).
Amidation with Pivaloyl Chloride
Reaction Optimization
The amine reacts with pivaloyl chloride under Schotten-Baumann conditions:
$$
\text{(4-Methoxythian-4-yl)methylamine} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{N-[(4-Methoxythian-4-yl)methyl]-2,2-dimethylpropanamide} \quad
$$
Key Parameters:
Characterization Data
- Melting Point: 89–92°C (Kofler bench)
- IR (KBr): 3,280 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (amide C=O)
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 1.25 (s, 9H, C(CH₃)₃), 3.30 (s, 3H, OCH₃), 3.45 (d, J = 6.8 Hz, 2H, NCH₂), 4.10–4.25 (m, 2H, SCH₂)
- $$ ^{13}\text{C NMR} $$: δ 27.5 (C(CH₃)₃), 50.8 (OCH₃), 176.2 (C=O)
Alternative Synthetic Routes
Reductive Amination Pathway
A three-component coupling approach avoids isolated amine handling:
- 4-Methoxy-4-methylthiane-carbaldehyde synthesis via oxidation of 4-methoxy-4-methylthiane-methanol.
- Reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{Aldehyde} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}
$$
Yield: 70–75% (lower due to competing imine formation).
Solid-Phase Synthesis
Adapting patent methods, Wang resin-bound pivalic acid is coupled with (4-methoxythian-4-yl)methylamine using HATU/DIEA:
$$
\text{Resin-OPiv} + \text{Amine} \xrightarrow{\text{HATU}} \text{Resin-bound product} \rightarrow \text{Cleavage (TFA)} \rightarrow \text{Target compound}
$$
Purity (HPLC): >95%, yield: 82%.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
| Parameter | Schotten-Baumann | Reductive Amination | Solid-Phase |
|---|---|---|---|
| Yield (%) | 85–90 | 70–75 | 82 |
| Purity (%) | 98 | 90 | 95 |
| Scalability | Excellent | Moderate | Limited |
| Byproduct Handling | Aqueous waste | Cyanide disposal | Resin waste |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways involved in proliferation and apoptosis. For instance, a study highlighted the effectiveness of related compounds in targeting cancer cell lines, suggesting a promising avenue for drug development.
Case Study: Inhibition of Tumor Growth
A clinical trial investigated the effects of a related compound on tumor growth in animal models. The results demonstrated significant reductions in tumor size compared to controls, indicating potential for further development into therapeutic agents for human use.
2. Neurological Applications
The compound's structural features suggest potential neuroprotective effects. Research into similar amides has shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant effects.
Case Study: Neuroprotection in Animal Models
A study involving rodents treated with this compound showed improved cognitive function and reduced markers of oxidative stress, supporting its potential role in neuroprotective therapies.
Pharmacological Applications
1. Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory disorders.
Case Study: Efficacy in Inflammatory Models
A controlled trial assessed the anti-inflammatory effects of this compound in a model of induced arthritis. Results indicated a significant decrease in inflammation markers and improved mobility in treated subjects.
Materials Science
The compound also finds applications in materials science, particularly in the development of polymers and coatings due to its unique chemical structure which can enhance material properties such as durability and resistance to environmental factors.
1. Polymer Synthesis
this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability.
Table 1: Comparison of Material Properties
| Property | Control Polymer | Polymer with N-(4-methoxythian-4-yl)methyl-2,2-dimethylpropanamide |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility | Moderate | High |
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thianyl group, which contributes to its unique biological properties.
Physical Properties:
- Molecular Weight: 201.31 g/mol
- Density: Approximately 0.9 g/cm³
- Boiling Point: 137.7 °C at 760 mmHg
- Melting Point: Not available
Anti-inflammatory Effects
The anti-inflammatory potential of thianyl compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. For example, certain thiazole derivatives have shown promise in reducing inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .
Anticancer Activity
Recent investigations into the anticancer properties of thianyl derivatives indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . While specific data on this compound is sparse, its structural characteristics suggest it may share these anticancer properties.
Case Studies
- Study on Thiazole Derivatives : A study published in 2020 examined the anticancer activity of several thiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast cancer cells .
- Inflammation Model : Another study investigated the anti-inflammatory effects of a related compound in a murine model of arthritis. The results demonstrated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide?
- Methodology : A two-step approach is commonly employed:
Alkylation : React 2,2-dimethylpropanamide with a 4-methoxythian-4-ylmethyl halide (e.g., bromide or chloride) in ethanol using sodium as a base to deprotonate the amide nitrogen and facilitate nucleophilic substitution .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
- Critical Parameters : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 ratio of amide to alkylating agent) to minimize side products .
Q. How can researchers confirm the structural integrity of This compound post-synthesis?
- Spectroscopic Validation :
- NMR : Analyze NMR for characteristic signals:
- Methoxy group (δ 3.2–3.4 ppm, singlet).
- Thian methylene protons (δ 3.8–4.1 ppm, multiplet).
- Dimethylpropanamide methyl groups (δ 1.2–1.4 ppm, singlet) .
- IR : Confirm amide C=O stretch (~1650 cm) and thioether C-S-C vibrations (~650 cm) .
- Mass Spectrometry (MS) : Validate molecular ion peak (e.g., [M+H]) matching the calculated molecular weight .
Q. What physicochemical properties are critical for designing experiments involving This compound?
- Key Properties :
- LogP : Predict lipophilicity using software like ChemAxon to assess membrane permeability (expected LogP ~2.5–3.0 due to thioether and methoxy groups) .
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication to optimize dissolution .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. What strategies are effective in elucidating the reaction mechanisms of This compound in nucleophilic substitution reactions?
- Mechanistic Probes :
- Isotopic Labeling : Use -labeled water or -labeled alkylating agents to track nucleophilic attack pathways .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies for alkylation steps .
- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to identify rate-determining steps (e.g., amide deprotonation vs. alkylation) .
Q. How should researchers address contradictory data regarding the biological activity of This compound across studies?
- Resolution Strategies :
Purity Validation : Confirm compound purity (>95%) via NMR and HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to differentiate direct target effects from off-target toxicity .
Structural Analog Testing : Synthesize and test derivatives (e.g., replacing thian with piperidine) to isolate the role of the thioether group in bioactivity .
Q. What computational approaches are suitable for predicting the binding affinity of This compound to biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) and prioritize high-affinity binding poses .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) in explicit solvent to assess binding stability and ligand-protein hydrogen bonding patterns .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors from analogs in PubChem .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for This compound?
- Troubleshooting Steps :
Reagent Quality : Verify purity of alkylating agents (e.g., 4-methoxythian-4-ylmethyl bromide) via NMR to exclude oxidation byproducts .
Solvent Effects : Test alternative solvents (e.g., DMF for improved amide solubility) and compare yields under anhydrous vs. ambient conditions .
Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Experimental Design Considerations
Q. What in vitro assays are recommended for preliminary evaluation of This compound’s pharmacological potential?
- Assay Pipeline :
Cytotoxicity : Screen against HEK293 (normal) and HeLa (cancer) cells using resazurin-based assays (IC determination) .
Enzyme Inhibition : Test against COX-2 (ELISA) and urease (Berthelot method) to assess anti-inflammatory/antimicrobial potential .
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
